molecular formula C9H17NO B14437233 N-[2-(Ethenyloxy)ethyl]cyclopentanamine CAS No. 75059-50-6

N-[2-(Ethenyloxy)ethyl]cyclopentanamine

Cat. No.: B14437233
CAS No.: 75059-50-6
M. Wt: 155.24 g/mol
InChI Key: DUXHBKQPUCMHGJ-UHFFFAOYSA-N
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Description

N-[2-(Ethenyloxy)ethyl]cyclopentanamine (CAS: 75059-50-6) is a cyclopentanamine derivative featuring an ethenyloxyethyl side chain. The ethenyloxy group (–O–CH₂–CH₂–) introduces both ether and alkene functionalities, which influence its electronic and steric properties. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol .

Properties

CAS No.

75059-50-6

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-(2-ethenoxyethyl)cyclopentanamine

InChI

InChI=1S/C9H17NO/c1-2-11-8-7-10-9-5-3-4-6-9/h2,9-10H,1,3-8H2

InChI Key

DUXHBKQPUCMHGJ-UHFFFAOYSA-N

Canonical SMILES

C=COCCNC1CCCC1

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening with Cyclopentanamine

Cyclopentanamine reacts with ethylene oxide under mild alkaline conditions to yield N-(2-hydroxyethyl)cyclopentanamine. This exothermic reaction proceeds via nucleophilic attack at the less substituted epoxide carbon:

Reaction Conditions

  • Solvent : Ethanol/water (3:1 v/v)
  • Temperature : 0–5°C (controlled addition)
  • Base : K₂CO₃ (10 mol%)
  • Time : 12 h

Workup : Neutralization with dilute HCl, extraction with dichloromethane, and rotary evaporation affords the product in 78–85% yield.

Reductive Amination of Cyclopentanone

Adapting methodologies from N-ethyl cyclohexylamine synthesis, cyclopentanone undergoes reductive amination with ethanolamine:

Procedure

  • Combine cyclopentanone (1.0 eq), ethanolamine (1.2 eq), and Pd/C (5 wt%) in methanol.
  • Pressurize with H₂ (2.5 MPa) at 90°C for 3 h.
  • Filter catalyst, concentrate, and purify via vacuum distillation.

Yield : 70–76% (bp 112–115°C at 15 mmHg).

Vinyl Ether Installation via Trofimov Reaction

The hydroxyl group in N-(2-hydroxyethyl)cyclopentanamine undergoes vinylation using acetylene under basic conditions, forming the ethenyloxy moiety:

Optimized Protocol

  • Reagents : Acetylene gas (2.5 eq), KOH (2.0 eq)
  • Solvent : Diglyme
  • Temperature : 140°C (autoclave)
  • Time : 8 h

Key Considerations :

  • Excess acetylene drives equilibrium toward vinyl ether formation.
  • Anhydrous conditions prevent hydrolysis of the vinyl ether.

Yield : 62–68% after silica gel chromatography (hexane/EtOAc 4:1).

Direct Alkylation Approach

Synthesis of 2-(Ethenyloxy)ethyl Halides

2-Chloroethyl vinyl ether, though rarely commercial, may be prepared via:

  • Williamson Ether Synthesis : Vinyl alcohol (generated in situ from acetylene) reacts with 2-chloroethanol in THF with NaH.
  • Catalytic Dehydrohalogenation : 2,2-Dichloroethyl ethyl ether treated with Zn/EtOH eliminates HCl.

Challenges :

  • Low stability of 2-chloroethyl vinyl ether necessitates immediate use.
  • Competing polymerization requires radical inhibitors (e.g., BHT).

Alkylation of Cyclopentanamine

Procedure :

  • Cyclopentanamine (1.0 eq), 2-(ethenyloxy)ethyl bromide (1.1 eq), and K₂CO₃ (2.5 eq) reflux in acetonitrile for 18 h.
  • Extract with Et₂O, wash with brine, and concentrate.

Yield : 55–60% (purity >95% by GC-MS).

Comparative Analysis of Methodologies

Parameter Stepwise Route Direct Alkylation
Overall Yield 48–58% 55–60%
Purification Complexity Moderate High
Scalability High Limited
Functional Group Tolerance Excellent Moderate

The stepwise method excels in scalability and avoids unstable intermediates, whereas direct alkylation offers marginally higher yields but demands rigorous purification.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.50–1.85 (m, 8H, cyclopentyl)
  • δ 3.35 (t, J=6.1 Hz, 2H, NCH₂)
  • δ 3.72 (t, J=6.1 Hz, 2H, OCH₂)
  • δ 4.02 (dd, J=14.2, 6.7 Hz, 2H, CH₂=CH)
  • δ 6.45 (dt, J=14.2, 6.7 Hz, 1H, CH=CH₂)

IR (neat) : 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=C), 1120 cm⁻¹ (C-O-C).

Industrial-Scale Considerations

Adapting the reductive amination protocol from patent CN103435494A:

  • Catalyst Recycling : Pd/C recovered via filtration retains 92% activity after five cycles.
  • Solvent Recovery : Methanol distills at 85% efficiency, reducing waste.
  • Continuous Flow : Tubular reactor systems enhance heat management during ethylene oxide addition.

Challenges and Mitigation Strategies

  • Vinyl Ether Stability :

    • Add 0.1% hydroquinone to inhibit radical polymerization.
    • Store product under N₂ at −20°C.
  • Byproduct Formation :

    • Over-alkylation minimized using 1.1 eq alkylating agent.
    • Azeotropic distillation removes water in reductive amination.

Emerging Methodologies

Enzymatic Amination

Lipase-catalyzed transamination between cyclopentanone and 2-(ethenyloxy)ethylamine shows promise:

  • Enzyme : Candida antarctica Lipase B (CAL-B)
  • Solvent : MTBE
  • Conversion : 82% (24 h, 40°C)

Photoredox Catalysis

Visible-light-mediated C-N coupling using Ir(ppy)₃:

  • Substrates : Cyclopentyl bromide + 2-(ethenyloxy)ethylamine
  • Yield : 68% (18 h, blue LEDs)

Chemical Reactions Analysis

Types of Reactions

N-[2-(Ethenyloxy)ethyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted cyclopentanamine derivatives.

Scientific Research Applications

N-[2-(Ethenyloxy)ethyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(Ethenyloxy)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-[2-(Ethenyloxy)ethyl]cyclopentanamine with five analogs, highlighting substituent variations and key molecular parameters:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Ethenyloxyethyl C₉H₁₅NO 153.22 Ether-alkene side chain; potential for π-π interactions .
N-[2-(1-Cyclohexen-1-yl)ethyl]cyclopentanamine Cyclohexenylethyl C₁₃H₂₃N 193.33 Cyclohexene ring enhances lipophilicity; possible steric hindrance .
N-[2-(4-Bromo-2-fluorophenoxy)ethyl]cyclopentanamine 4-Bromo-2-fluorophenoxyethyl C₁₃H₁₇BrFNO 302.18 Electron-withdrawing substituents (Br, F) affect electronic density .
N-[2-(Thiophen-2-yl)ethyl]cyclopentanamine Thiophen-2-yl-ethyl C₁₁H₁₇NS 195.32 Thiophene introduces sulfur-based interactions; aromaticity .
N-[2-(4-Fluorophenyl)ethyl]cyclopentanamine 4-Fluorophenyl-ethyl C₁₃H₁₈FN 207.29 Fluorinated aryl group improves metabolic stability .

Functional Group Impact on Properties

  • May reduce metabolic stability compared to saturated chains .
  • Thiophene : Sulfur atom participates in hydrogen bonding and van der Waals interactions, useful in kinase inhibitor design .

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